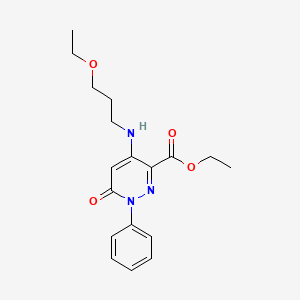

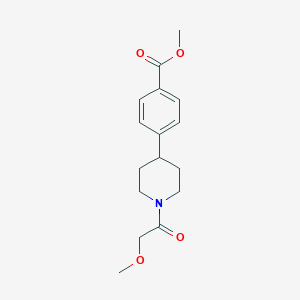

Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate” is a chemical compound with the molecular formula C16H21NO4. It is a derivative of piperidine, a six-membered ring with one nitrogen atom .

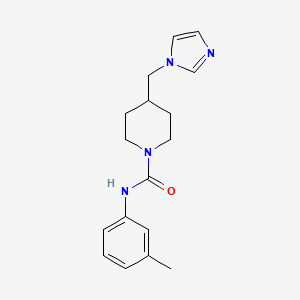

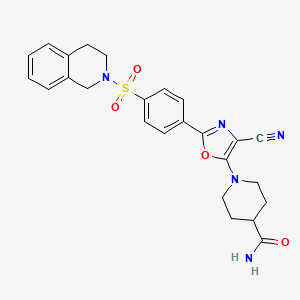

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring attached to a benzoate ester group. The piperidine ring is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Scientific Research Applications

Receptor Agonists and Antagonists

Research has shown that compounds derived from similar structures to Methyl 4-(1-(2-methoxyacetyl)piperidin-4-yl)benzoate have been synthesized and evaluated for their activity as receptor agonists and antagonists, particularly targeting the 5-HT4 receptors. These compounds exhibit nanomolar affinity for 5-HT4 receptors, suggesting potential applications in developing drugs for gastrointestinal and possibly other 5-HT4 receptor-related disorders (Yang et al., 1997).

Synthesis of Heterocyclic Systems

Another application involves the synthesis of heterocyclic systems, where related methyl esters serve as reagents in the preparation of complex molecules with potential biological activity. These processes contribute to the development of novel therapeutic agents, highlighting the versatility of methyl esters in organic chemistry and drug discovery (Selič et al., 1997).

Palladium-catalyzed CH Functionalization

Methyl 4-aminobenzoate and related compounds have been utilized in palladium-catalyzed CH functionalization reactions. These reactions are crucial for constructing complex molecules efficiently, demonstrating the role of these compounds in advancing synthetic organic chemistry methodologies (Magano et al., 2014).

Anodic Methoxylation

The anodic methoxylation of compounds structurally related to this compound has been explored, yielding insights into electrochemical modifications of organic molecules. This method offers a unique approach to synthesizing methoxy derivatives, which could be relevant in various chemical synthesis and modification applications (Duquet et al., 2010).

Photopolymerization Initiators

Compounds similar to this compound have been investigated as photoinitiators in nitroxide-mediated photopolymerization. This research indicates potential applications in materials science, particularly in developing new photopolymerization techniques for coatings, adhesives, and other materials (Guillaneuf et al., 2010).

Antiproliferative Effects

Additionally, derivatives have shown antiproliferative effects against human leukemic cells, suggesting potential applications in cancer research and therapy. These findings underscore the importance of methyl esters in the development of new anticancer agents (Kumar et al., 2014).

properties

IUPAC Name |

methyl 4-[1-(2-methoxyacetyl)piperidin-4-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-20-11-15(18)17-9-7-13(8-10-17)12-3-5-14(6-4-12)16(19)21-2/h3-6,13H,7-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHCWGNCLXJLJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(CC1)C2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-cyano-N-(4-methoxyphenyl)-3-[4-[(2-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2437315.png)

![2-benzamido-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2437317.png)

![Ethyl 4-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-nitrophenyl)methyl)piperazine-1-carboxylate](/img/structure/B2437318.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2437319.png)

![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-(1H-indol-1-yl)acetamide](/img/structure/B2437320.png)

![N-[2-[(4-tert-butylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]-2-phenylacetamide](/img/structure/B2437321.png)

![N-{3-[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2437329.png)

![6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid](/img/structure/B2437330.png)

![2-Ethyl-5-((4-fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2437333.png)